1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by the presence of a pyrazole ring attached to a carboxylic acid group and a 2,2-diethoxyethyl moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate pyrazole derivative and a suitable ethoxyethylating agent.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a strong base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of an ethoxyethyl halide (e.g., ethyl bromoacetate) to introduce the diethoxyethyl group.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate salt.
Reduction: The pyrazole ring can undergo reduction reactions under specific conditions.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium or potassium hydroxide (NaOH or KOH) in aqueous or alcoholic solutions.
Major Products Formed:
Carboxylate Salt: Formed by the oxidation of the carboxylic acid group.
Reduced Pyrazole: Formed by the reduction of the pyrazole ring.
Substituted Derivatives: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Pyrazole derivatives are known to exhibit biological activity, and this compound may be studied for its potential biological effects.
Medicine: Research may explore its use in drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Pyrazole-4-carboxylic acid: Similar structure but lacks the diethoxyethyl group.
1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid: Similar but with a single ethoxyethyl group instead of diethoxyethyl.
1-(2,2-diethoxyethyl)-1H-pyrazole-3-carboxylic acid: Similar but with the carboxylic acid group at a different position on the pyrazole ring.
Uniqueness: 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the diethoxyethyl group, which can impart different chemical and physical properties compared to its analogs. This group may enhance the compound's solubility, stability, and reactivity, making it suitable for specific applications.
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9H,3-4,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGTZXQRQNHNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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